3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole
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Overview
Description
3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a pyrazine ring, and a phenylmethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of multiple functional groups and heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, such as esters or acid chlorides, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents like polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule .
Scientific Research Applications
3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets and inhibit specific enzymes or pathways.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its thermal stability and unique electronic properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and induce cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and reactivity.
Pyrazine Derivatives: Compounds containing the pyrazine ring also show comparable biological activities and applications.
Uniqueness
3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole is unique due to the combination of the oxadiazole and pyrazine rings with the phenylmethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of multiple functional groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-2-4-14(5-3-1)13-24-16-8-6-15(7-9-16)18-22-19(25-23-18)17-12-20-10-11-21-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMNDSXNGZMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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